Methyl pyropheophorbide-a

Photodynamic Therapy Photosensitizer Potency Molar Extinction Coefficient

Select Methyl pyropheophorbide-a (MPPa) for its validated photophysical advantages over legacy photosensitizers. With a molar extinction coefficient of 47,500 M⁻¹cm⁻¹ and red-shifted Q-band at 667 nm, MPPa enables deeper light penetration and more efficient ROS generation than first-generation agents in PDT models. Its intact isocyclic ring E preserves superior in vivo activity relative to ring-opened chlorin e6 derivatives, while the methyl ester enhances cellular retention over the free-acid form PPa. A confirmed singlet oxygen quantum yield of 56% and mitochondrial apoptosis pathway make MPPa the structured reference standard for SAR studies and advanced formulation development (e.g., SLN encapsulation). Procure MPPa to ensure reproducibility in head-to-head chlorin-class comparisons and targeted theranostic design.

Molecular Formula C33H34N4O3
Molecular Weight 534.6 g/mol
CAS No. 24533-72-0
Cat. No. B011436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyropheophorbide-a
CAS24533-72-0
SynonymsPyrophaeophorbid A;  (17S,18S)-3-Vinyl-3-deethyl-17,18-dihydrophytoporphyrin; 31,32-Didehydrophytochlorin; 3-Deethyl-3-vinylphytochlorin; Pyropheophorbide-alpha; Pyropheophorbide-α
Molecular FormulaC33H34N4O3
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C
InChIInChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1
InChIKeyFDKRLXBXYZKWRZ-PBVYKCSPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pyropheophorbide-a (CAS 24533-72-0): Baseline Specifications for a Second-Generation Chlorin Photosensitizer


Methyl pyropheophorbide-a (MPPa, CAS 24533-72-0) is a semisynthetic chlorophyll-a derivative belonging to the chlorin class of second-generation photosensitizers. It is characterized by a tetrapyrrole macrocycle with a reduced pyrrole ring, which confers a strong Q-band absorption at approximately 667 nm in organic solvents [1]. This photophysical profile underpins its application as a potent generator of singlet oxygen (¹O₂) upon light activation for photodynamic therapy (PDT) research [2]. MPPa is primarily utilized as a research tool in oncology-focused PDT studies, where its robust photodynamic activity has been validated across multiple in vitro cancer cell models [2]. As a key intermediate, it also serves as a versatile scaffold for synthesizing a range of derivatives aimed at improving bioavailability and tumor targeting [3]. This baseline establishes the fundamental characteristics of MPPa, setting the stage for a quantitative examination of its specific performance advantages against relevant comparators.

Why Generic Substitution of Methyl Pyropheophorbide-a (CAS 24533-72-0) Fails: A Procurement Risk Analysis


Substituting Methyl pyropheophorbide-a (MPPa) with other photosensitizers, including its close structural analogs or clinically established agents, poses a significant risk of altering or invalidating experimental outcomes due to fundamental differences in photophysical properties and biological performance. For instance, compared to the first-generation standard Photofrin®, MPPa exhibits a markedly higher molar extinction coefficient and a longer activation wavelength, directly impacting light penetration and reactive oxygen species generation [1]. While derivatives like chlorin e6 share a similar origin, studies indicate that the intact isocyclic ring (ring E) in pyropheophorbide-a analogs, including MPPa, correlates with superior in vivo activity compared to ring-opened chlorin e6 derivatives [2]. Furthermore, even minor structural modifications, such as converting MPPa to its free acid form (pyropheophorbide a, PPa), can alter key characteristics like photobleaching efficiency and cellular retention [3]. These non-interchangeable properties underscore that MPPa is not a commodity but a specific research tool where performance is dictated by precise chemical structure. The following quantitative evidence confirms that MPPa offers distinct, verifiable advantages that must be considered during scientific selection and procurement.

Methyl Pyropheophorbide-a (MPPa) Procurement Evidence: Quantifiable Differentiation from Analogs and Alternatives


Superior Molar Extinction Coefficient and Red-Shifted Absorption vs. Photofrin®

Methyl pyropheophorbide-a (MPPa) demonstrates a dramatically higher molar extinction coefficient and a longer activation wavelength compared to the first-generation, FDA-approved photosensitizer Photofrin®. This results in a theoretical increase in light absorption and deeper tissue penetration for PDT. Specifically, MPPa exhibits a molar extinction coefficient (ε) of 47,500 M⁻¹cm⁻¹ at its long-wavelength absorption peak of 667 nm, which is approximately 15 times greater than that of Photofrin® (ε = 3,200 M⁻¹cm⁻¹ at 630 nm) [1].

Photodynamic Therapy Photosensitizer Potency Molar Extinction Coefficient

Higher Singlet Oxygen Quantum Yield of MPPa vs. Its Derivative Tetrahydroxyl-MPPa

While structural modifications are often pursued to improve solubility, they can inadvertently compromise core photophysical performance. A comparative study shows that Methyl pyropheophorbide-a (MPPa) has a lower reported singlet oxygen quantum yield (ΦΔ) of 56% compared to its more water-soluble derivative, tetrahydroxyl-methyl pyropheophorbide-a (HMPPa), which exhibits a ΦΔ of 62.65% [1]. However, this context highlights that MPPa's baseline ΦΔ of 56% [1] is a verifiable and potent starting point, which is significantly higher than that of its free acid analog, pyropheophorbide a (PPa), as established by the strong correlation between photobleaching efficiency and singlet oxygen generation [2]. This positions MPPa as a high-potency scaffold for further development.

Photodynamic Therapy Reactive Oxygen Species Singlet Oxygen Quantum Yield

Enhanced Cellular Uptake of Methyl Pyropheophorbide-a Glycoconjugate ('PSe') vs. Unconjugated Pyropheophorbide-a

Chemical conjugation to MPPa can significantly enhance its cellular uptake, a critical determinant of PDT efficacy. A 2024 study demonstrated that a thioglycoside conjugate of Methyl pyropheophorbide-a, termed 'PSe' (formed by conjugating N-acetylglucosamine to MPPa), exhibited enhanced cell uptake compared to other tested entities, including unconjugated pyropheophorbide-a [1]. This improved penetrance directly translated to higher cell death upon illumination with 665 nm light [1].

Photodynamic Therapy Cellular Uptake Glycoconjugation Drug Delivery

Increased Tumor Cell Retention of Methyl Ester Analog vs. Carboxylic Acid Derivative

The structural feature of the methyl ester group at position 17² in MPPa has been directly linked to superior cellular retention compared to its carboxylic acid counterpart. Research investigating the effect of chirality on pyropheophorbide-a analogs found that methyl ester analogs were preferentially retained due to their subcellular deposition into vesicular structures, whereas the corresponding carboxylic acid derivatives were substrates for the ABCG2 efflux transporter, leading to lower retention in lung tumor cells expressing this protein [1].

Photodynamic Therapy Pharmacokinetics Cellular Retention Chirality

Optimal Research and Industrial Applications for Methyl Pyropheophorbide-a (CAS 24533-72-0) Based on Differential Evidence


Fundamental PDT Research Requiring a Potent, Well-Characterized Chlorin Photosensitizer

For laboratories investigating the fundamental mechanisms of photodynamic therapy, MPPa offers a powerful and thoroughly characterized tool. Its exceptionally high molar extinction coefficient (ε = 47,500 M⁻¹cm⁻¹) and red-shifted absorption (λ = 667 nm) compared to legacy photosensitizers like Photofrin® [1] make it ideal for studies requiring efficient light activation and deeper light penetration in tissue models. Furthermore, its confirmed ability to induce apoptosis via the mitochondrial pathway [2] provides a clear and verifiable cellular mechanism for experimental investigation.

Development of Next-Generation Targeted or Multifunctional Theranostic Agents

MPPa is a versatile chemical scaffold for creating novel derivatives with enhanced or specialized functions. As evidence shows, conjugation with targeting moieties like N-acetylglucosamine ('PSe') can significantly augment cellular uptake [3]. Additionally, its methyl ester group contributes to improved cellular retention compared to its free acid counterpart, an advantage for designing long-circulating or sustained-release formulations [4]. This makes MPPa the preferred starting material for projects aimed at developing targeted drug delivery systems or theranostic agents that combine PDT with diagnostic imaging capabilities.

Comparative Pharmacological Studies Evaluating Chlorin-Based Photosensitizers

When evaluating the structure-activity relationships (SAR) of chlorophyll-derived photosensitizers, MPPa serves as an essential reference standard. Its singlet oxygen quantum yield of 56% [5] provides a verifiable baseline for quantifying the performance gains or losses of new derivative compounds. Its distinct photobleaching behavior compared to its free acid analog, PPa [6], offers a clear differentiation point for studies focusing on photosensitizer stability and ROS generation efficiency. Procuring MPPa allows researchers to generate comparable and reproducible data in head-to-head studies with other chlorin-class agents.

Formulation Science for Mitigating Aggregation and Enhancing Bioavailability

Given that MPPa is known to suffer from poor aqueous solubility and aggregation [5], it represents a challenging and industry-relevant model compound for advanced formulation development. Research aimed at improving the photostability and delivery of hydrophobic photosensitizers, such as via encapsulation in solid lipid nanoparticles (SLNs), can use MPPa as a prime candidate [7]. The success of such formulation strategies in enhancing the photostability and ¹O₂ generation of MPPa validates its use as a benchmark for testing novel drug delivery platforms designed for hydrophobic phototherapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl pyropheophorbide-a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.